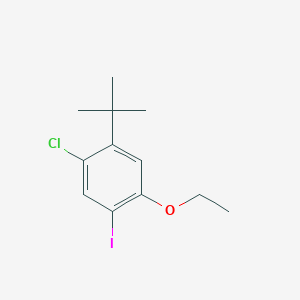
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene is an organic compound with the molecular formula C12H16ClIO. It is a substituted benzene derivative, characterized by the presence of tert-butyl, chloro, ethoxy, and iodo groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with various functional groups. The process may involve:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Sandmeyer Reaction: Substitution of the diazonium group with a halogen (iodine in this case).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodo group can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of compounds like 1-tert-butyl-2-chloro-5-ethoxybenzene.
Oxidation: Formation of 1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzaldehyde.
Reduction: Formation of 1-tert-butyl-2-chloro-5-ethoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can participate in halogen bonding, while the ethoxy group can engage in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-tert-butyl-2-chloro-4-iodobenzene: Lacks the ethoxy group, which affects its solubility and reactivity.
1-tert-butyl-2-chloro-5-methoxy-4-iodobenzene: Has a methoxy group instead of an ethoxy group, leading to different electronic effects.
1-tert-butyl-2-bromo-5-ethoxy-4-iodobenzene: Contains a bromo group instead of a chloro group, altering its reactivity in substitution reactions.
Uniqueness
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications. The presence of both chloro and iodo groups allows for selective substitution reactions, while the ethoxy group enhances its solubility and interaction with polar solvents.
Eigenschaften
Molekularformel |
C12H16ClIO |
|---|---|
Molekulargewicht |
338.61 g/mol |
IUPAC-Name |
1-tert-butyl-2-chloro-5-ethoxy-4-iodobenzene |
InChI |
InChI=1S/C12H16ClIO/c1-5-15-11-6-8(12(2,3)4)9(13)7-10(11)14/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
ZCMWKIKGQJKGTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C(C)(C)C)Cl)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














